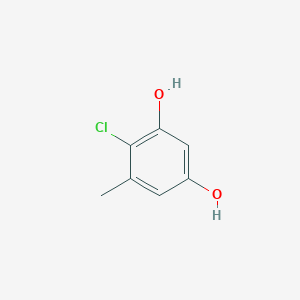

4-Chloro-5-methylbenzene-1,3-diol

Description

Contextualization within Substituted Benzene-1,3-diol Chemistry

Benzene-1,3-diols, commonly known as resorcinols, are a significant class of aromatic compounds characterized by two hydroxyl groups in a meta-arrangement on a benzene (B151609) ring. The presence of these activating hydroxyl groups makes the aromatic ring highly susceptible to electrophilic substitution. The further substitution with a chlorine atom and a methyl group in 4-Chloro-5-methylbenzene-1,3-diol introduces additional complexity and functionality. The interplay of the directing effects of these different substituents governs the reactivity and potential for further chemical modification of the molecule.

The hydroxyl groups are strong activating groups and ortho-, para-directors, while the methyl group is a weaker activating group, also directing to ortho and para positions. The chlorine atom is a deactivating group but is also an ortho-, para-director. The specific substitution pattern of this compound therefore presents an interesting case for studying the additive effects of these groups on the aromatic ring's reactivity.

Overview of Research Significance in Organic Synthesis

While specific research detailing the synthetic applications of this compound is not extensively documented in publicly available literature, the broader class of chlororesorcinol derivatives serves as valuable intermediates in organic synthesis. For instance, 4-chlororesorcinol (B43231) is utilized in the preparation of various ether derivatives and as a component in the synthesis of more complex molecules. It is plausible that this compound could similarly serve as a precursor for the synthesis of novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. The strategic placement of the chloro, methyl, and hydroxyl groups offers multiple sites for functionalization, allowing for the construction of diverse molecular architectures.

Natural Occurrence and Biosynthetic Pathways Research

Investigations into the natural world have revealed the presence of this compound in both fungal and botanical species, prompting research into its biosynthesis.

Scientific literature indicates the isolation of this compound from the endophytic fungus Aspergillus sp. EF9. Endophytic fungi, which reside within the tissues of living plants, are a rich source of novel secondary metabolites with diverse biological activities. The production of a chlorinated compound by an endophytic fungus is of particular interest, as it points to the existence of specific enzymatic machinery capable of halogenation.

The compound has also been reported to be present in the botanical species Lilium leichtlinii var. maximowiczii. nih.gov This discovery in a plant species suggests potential symbiotic relationships with microorganisms or an independent biosynthetic pathway within the plant itself.

The natural occurrence of this compound has spurred investigations into its enzymatic formation. The biosynthesis of such a molecule likely involves a series of enzymatic reactions, including the formation of the resorcinol (B1680541) ring, methylation, and a crucial chlorination step. Fungal and bacterial enzymes, particularly dioxygenases and halogenases, are known to be involved in the biotransformation of aromatic compounds.

Research on the biotransformation of related compounds, such as chlorotoluenes, has shown that microorganisms can hydroxylate the aromatic ring. It is hypothesized that similar enzymatic processes, potentially involving cytochrome P450 monooxygenases or other oxidoreductases, could be responsible for the formation of this compound from a simpler precursor within the host organism. The study of these enzymatic pathways is crucial for understanding the ecological role of this compound and for potential biotechnological applications in green chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-methylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-4-2-5(9)3-6(10)7(4)8/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGLBTZLOQTMBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188032 | |

| Record name | 1,3-Benzenediol, 4-chloro-5-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3446-05-7 | |

| Record name | Resorcinol, 4-chloro-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003446057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, 4-chloro-5-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 5 Methylbenzene 1,3 Diol

Strategies for Chemical Synthesis

The creation of 4-Chloro-5-methylbenzene-1,3-diol can be approached through several synthetic avenues. These strategies are broadly categorized into direct halogenation of a pre-existing diol structure and more complex, multi-step sequences that build the molecule through a series of convergent reactions.

Direct Halogenation Approaches

Direct halogenation of resorcinol (B1680541) derivatives, such as 5-methylresorcinol (also known as orcinol), presents a straightforward route to this compound. This approach leverages the activating nature of the hydroxyl groups to facilitate electrophilic aromatic substitution.

The reaction would likely proceed by the coordination of ZnCl₂ with Cl₂, generating a more potent electrophilic chlorine species. This electrophile would then attack the 5-methylresorcinol ring at the position most activated by the two hydroxyl groups and the methyl group. The hydroxyl groups are strong ortho-, para-directors. In 5-methylresorcinol, the positions ortho and para to the hydroxyl groups are positions 2, 4, and 6. The methyl group is also an activating ortho-, para-director. The position of chlorination to form this compound is at the 4-position, which is ortho to one hydroxyl group and para to the other.

A general representation of the reaction is as follows:

Table 1: Postulated Reaction Parameters for ZnCl₂-Catalyzed Chlorination

| Parameter | Postulated Condition | Rationale |

| Chlorinating Agent | Chlorine (Cl₂) or Sulfuryl chloride (SO₂Cl₂) | Common and effective chlorinating agents for aromatic compounds. |

| Catalyst | Zinc chloride (ZnCl₂) | Lewis acid to activate the chlorinating agent. |

| Solvent | Aprotic solvents like Dichloromethane or Carbon tetrachloride | To avoid reaction with the solvent. |

| Temperature | 0°C to room temperature | To control the reaction rate and minimize side reactions. |

It is important to note that without specific experimental data, these conditions are based on analogous reactions and established principles of organic chemistry.

Gas-phase chlorination offers an alternative, often continuous, method for the synthesis of chlorinated aromatic compounds. In the context of producing this compound, this would likely involve the high-temperature reaction of a suitable precursor, such as 5-methylresorcinol vapor, with a chlorinating agent in the gas phase.

This process is typically carried out in a flow reactor at elevated temperatures. The high energy of the gas-phase molecules can overcome the activation energy for the reaction without the need for a catalyst. However, controlling the regioselectivity in gas-phase reactions can be challenging, and a mixture of isomers and polychlorinated products might be formed. The reaction conditions, such as temperature, pressure, and residence time, would need to be carefully optimized to maximize the yield of the desired product.

Multi-Step Convergent Synthetic Routes

Convergent synthesis provides a more controlled, albeit longer, pathway to complex molecules like this compound. This approach involves the synthesis of key fragments of the target molecule, which are then combined in the final stages.

A plausible multi-step synthesis could commence with 1,3-dichloro-5-methylbenzene. This starting material already possesses the desired chlorine and methyl substitution pattern on the benzene (B151609) ring. The key transformations would then be the introduction of the two hydroxyl groups.

One potential, though challenging, route would involve a double nucleophilic aromatic substitution (SNAAr) to replace the chlorine atoms with hydroxyl groups. However, SNAAr reactions on unactivated aryl chlorides are generally difficult and require harsh conditions.

A more feasible approach could involve a sequence of directed ortho-metalation (DoM) followed by functionalization. While the two chlorine atoms are deactivating, they can also act as directing groups for metalation. For instance, treatment of 1,3-dichloro-5-methylbenzene with a strong organolithium base, such as n-butyllithium, could potentially lead to lithiation at the 2-position, directed by the two chlorine atoms. Subsequent reaction with an oxygenating electrophile, such as trimethyl borate (B1201080) followed by oxidative workup, could introduce one hydroxyl group. The introduction of the second hydroxyl group would require a similar sequence, although the presence of the first hydroxyl group would significantly influence the regioselectivity of the second metalation.

A more direct, albeit conceptually challenging, approach would be the direct hydrolysis of 1,3-dichloro-5-methylbenzene to the corresponding diol. This would likely require high temperatures and pressures, and the use of a catalyst, such as copper salts, to facilitate the nucleophilic substitution of the aryl chlorides by hydroxide (B78521) ions.

Regioselectivity and Yield Optimization in Synthetic Pathways

Controlling the regioselectivity and maximizing the yield are paramount in any synthetic strategy. In the synthesis of this compound, these factors are influenced by the chosen synthetic route and the reaction conditions.

In the direct halogenation of 5-methylresorcinol, the inherent directing effects of the hydroxyl and methyl groups primarily govern the regioselectivity. The hydroxyl groups are powerful activating and ortho-, para-directing groups, while the methyl group is a weaker activating and ortho-, para-directing group. The position of chlorination at C-4 is favored due to the additive directing effects of the hydroxyl groups. However, over-chlorination to produce dichlorinated or trichlorinated products is a significant side reaction that can lower the yield of the desired monochlorinated product.

Table 2: Factors Influencing Regioselectivity and Yield in Direct Chlorination

| Factor | Influence on Regioselectivity | Influence on Yield | Optimization Strategy |

| Nature of Chlorinating Agent | Can influence the ortho/para ratio. | Can affect the extent of over-chlorination. | Use of milder chlorinating agents like N-chlorosuccinimide (NCS) might offer better control. |

| Catalyst | Lewis acids can enhance the rate but may also decrease selectivity. | Proper choice and amount of catalyst are crucial. | Screening different Lewis acids and optimizing catalyst loading. |

| Solvent | Solvent polarity can influence the reaction pathway. | Solvent choice can affect solubility and reaction rate. | Using aprotic and non-coordinating solvents. |

| Temperature | Lower temperatures generally favor higher regioselectivity. | Lower temperatures can reduce the rate of side reactions. | Conducting the reaction at or below room temperature. |

| Stoichiometry | Using a stoichiometric amount or a slight excess of the chlorinating agent. | Controlling the stoichiometry is critical to prevent polyhalogenation. | Precise control over the molar ratio of reactants. |

Byproduct Formation and Strategies for Minimization

The synthesis of this compound, typically achieved through the chlorination of 5-methylresorcinol, can be accompanied by the formation of several byproducts. The primary byproducts are often other chlorinated derivatives of 5-methylresorcinol, arising from further electrophilic substitution.

During the chlorination of phenolic compounds, the strong activating and ortho-, para-directing effects of the hydroxyl groups can lead to the formation of polychlorinated species. nih.govepa.gov In the case of 5-methylresorcinol, besides the desired this compound, byproducts such as 2,4-dichloro-5-methylbenzene-1,3-diol and 4,6-dichloro-5-methylbenzene-1,3-diol can be formed. The relative amounts of these byproducts are highly dependent on the reaction conditions.

Furthermore, under harsh chlorination conditions, such as those used in water disinfection with high concentrations of chlorine, ring cleavage products can be generated. nih.gov For meta-substituted phenols like resorcinols, this can lead to the formation of chloroform (B151607) and various organic acids. nih.gov

Strategies for Minimization:

To minimize the formation of these byproducts and enhance the yield of the target compound, several strategies can be employed:

Stoichiometric Control: Careful control of the molar ratio of the chlorinating agent to the 5-methylresorcinol substrate is crucial. Using a 1:1 molar ratio or a slight excess of the substrate can favor monosubstitution.

Choice of Chlorinating Agent: Milder chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), are often preferred over harsher agents like chlorine gas (Cl₂) to reduce the extent of polychlorination and oxidative side reactions.

Reaction Temperature: Lowering the reaction temperature generally increases the selectivity of the reaction and reduces the rate of competing side reactions.

Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the chlorination reaction. Non-polar solvents may be used to modulate the reactivity of the chlorinating agent.

pH Control: For reactions in aqueous media, controlling the pH is important as the phenoxide form is more reactive than the neutral phenol (B47542). Maintaining a slightly acidic to neutral pH can help to control the reactivity.

| Potential Byproduct | Formation Pathway | Minimization Strategy |

| 2,4-Dichloro-5-methylbenzene-1,3-diol | Further electrophilic aromatic substitution | Control stoichiometry, use milder chlorinating agents |

| 4,6-Dichloro-5-methylbenzene-1,3-diol | Further electrophilic aromatic substitution | Control stoichiometry, use milder chlorinating agents |

| Chloroform and organic acids | Ring cleavage under harsh conditions | Avoid high concentrations of chlorine, control temperature |

Chemical Reactivity and Reaction Mechanisms

The chemical reactivity of this compound is governed by the interplay of its three substituents on the benzene ring: two hydroxyl groups, a methyl group, and a chlorine atom.

The hydroxyl groups of this compound are susceptible to oxidation. Resorcinol and its derivatives can be oxidized to form hydroxy-ortho-quinone structures. researchgate.net The oxidation can be initiated by various oxidizing agents, including enzymes like tyrosinase or chemical oxidants. researchgate.net The electrochemical oxidation of resorcinol proceeds via a one-proton, one-electron transfer to form a radical, which can then undergo further reactions like dimerization or polymerization. rsc.org In the presence of chloride ions, oxidation of phenols can lead to the formation of chlorinated byproducts, including complex oligomers. nih.gov For this compound, oxidation would likely lead to the formation of a substituted hydroxy-ortho-quinone, with the potential for subsequent polymerization or other secondary reactions.

The reduction of the aromatic system of this compound would require harsh conditions, such as catalytic hydrogenation at high pressure and temperature. A more common and synthetically useful reduction is the dehalogenation of the chlorine atom. The carbon-chlorine bond in chlorophenols can be cleaved through various methods, including catalytic hydrodechlorination using a palladium catalyst and a hydrogen source. This would yield 5-methylbenzene-1,3-diol (orcinol). epa.gov Another approach could involve the use of low-energy electrons in a water-ice environment, which has been shown to induce the de-chlorination of dichlorobenzenes to produce chlorophenols and resorcinol. mdpi.com

In electrophilic aromatic substitution reactions, the regioselectivity is determined by the directing effects of the existing substituents on the benzene ring. libretexts.org For this compound, we have the following groups:

Hydroxyl (-OH) groups: These are strongly activating and ortho-, para-directing groups due to their ability to donate electron density to the ring via resonance. youtube.com

Methyl (-CH₃) group: This is a weakly activating and ortho-, para-directing group through an inductive effect and hyperconjugation. stackexchange.com

Chloro (-Cl) group: This is a deactivating but ortho-, para-directing group. It withdraws electron density inductively but can donate electron density through resonance. libretexts.org

The positions on the aromatic ring of this compound are C2, C4, and C6 relative to the hydroxyl group at C1. The hydroxyl and methyl groups strongly activate the ring, making it highly reactive towards electrophiles. The directing effects of these groups are synergistic, directing incoming electrophiles to the positions ortho and para to them. The chlorine atom, while deactivating, also directs ortho and para.

Considering the positions on the ring of this compound, the most likely positions for electrophilic attack are C2 and C6, which are ortho to one hydroxyl group and para to the other, and also ortho to the methyl group. The presence of the bulky chlorine atom at C4 may sterically hinder attack at the adjacent C3 and C5 positions. The strong activating effect of the two hydroxyl groups and the methyl group will likely overcome the deactivating effect of the chlorine atom, making the ring highly susceptible to further electrophilic substitution.

| Substituent | Effect on Reactivity | Directing Effect |

| -OH | Strongly Activating | Ortho, Para |

| -CH₃ | Weakly Activating | Ortho, Para |

| -Cl | Deactivating | Ortho, Para |

Nucleophilic aromatic substitution (SNAAr) on an unactivated aryl halide like this compound is generally difficult. However, the presence of electron-withdrawing groups ortho or para to the leaving group can facilitate this reaction. In this molecule, there are no strong electron-withdrawing groups like a nitro group to activate the chlorine for nucleophilic substitution. However, some nucleophilic substitution reactions on chlorinated aromatic compounds have been reported under specific conditions, for instance, using strong nucleophiles or catalysts. researchgate.netnih.govresearchgate.net For this compound, substitution of the chlorine atom would likely require harsh reaction conditions or the use of a transition metal catalyst.

Derivatization Strategies and Analogue Synthesis

The hydroxyl groups of this compound are the most common sites for derivatization. These reactions can be used to synthesize a variety of analogues with potentially different biological or chemical properties.

Synthesis of Ether and Ester Derivatives

The presence of two hydroxyl groups on the this compound scaffold allows for the straightforward synthesis of a variety of ether and ester derivatives. These reactions typically proceed via well-established protocols for the derivatization of phenols.

Etherification: The formation of ether derivatives can be achieved through Williamson ether synthesis. This involves the deprotonation of the phenolic hydroxyl groups with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide ions. These nucleophilic phenoxides can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents to yield the desired mono- or di-ether. The reaction conditions, including the choice of base, solvent, and temperature, can be optimized to favor either mono- or di-alkylation. For instance, using a stoichiometric amount of base may favor the formation of the mono-ether, while an excess of the base and alkylating agent would promote the formation of the di-ether.

Esterification: Ester derivatives of this compound can be prepared by reacting the diol with acylating agents such as acid chlorides or acid anhydrides. This reaction is often carried out in the presence of a base, like pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride or carboxylic acid byproduct. For example, reaction with acetyl chloride would yield the corresponding diacetate ester. The esterification of p-chlorocresol with acetic anhydride (B1165640) to form 4-chloro-3-methylphenyl acetate (B1210297) is a known transformation and proceeds via protonation of the phenol, nucleophilic attack by the acetic anhydride, and subsequent deprotonation. wikipedia.org A similar mechanism can be expected for the esterification of this compound.

A general representation of these transformations is shown below:

| Starting Material | Reagents | Product Type |

| This compound | 1. Base (e.g., NaH) 2. Alkyl halide (R-X) | Ether (Mono- or Di-alkoxy) |

| This compound | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O) / Base | Ester (Mono- or Di-ester) |

Introduction of Alkyl and Acyl Substituents

The introduction of new alkyl and acyl groups onto the aromatic ring of this compound can be accomplished through Friedel-Crafts reactions. The existing substituents on the ring will direct the position of the incoming electrophile. The hydroxyl groups are strong activating, ortho-, para-directing groups, while the methyl group is a weaker activating, ortho-, para-directing group. The chloro group is a deactivating but ortho-, para-directing group. The combined effect of these groups would strongly activate the positions ortho and para to the hydroxyl groups.

Friedel-Crafts Alkylation: This reaction involves the use of an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction introduces an alkyl group onto the aromatic ring. However, Friedel-Crafts alkylation is prone to issues such as polyalkylation and carbocation rearrangements. For a substrate like this compound, the high activation of the ring by the hydroxyl groups could lead to multiple alkylations.

Friedel-Crafts Acylation: This reaction utilizes an acyl chloride or acid anhydride with a Lewis acid catalyst to introduce an acyl group. organic-chemistry.orgyoutube.comyoutube.comkhanacademy.orgyoutube.com A key advantage of acylation is that the resulting ketone is deactivated towards further substitution, thus preventing polyacylation. The introduced acyl group can be subsequently reduced to an alkyl group via methods like the Clemmensen or Wolff-Kishner reduction, providing a more controlled route to alkylated products. youtube.com The regioselectivity will be dictated by the directing effects of the existing substituents, with the positions ortho to the hydroxyl groups being the most likely sites of acylation.

| Reaction Type | Reagents | Expected Outcome | Potential Challenges |

| Friedel-Crafts Alkylation | Alkyl halide (R-X), Lewis Acid (e.g., AlCl₃) | Introduction of an alkyl group onto the aromatic ring. | Polyalkylation, carbocation rearrangements. |

| Friedel-Crafts Acylation | Acyl chloride (RCOCl), Lewis Acid (e.g., AlCl₃) | Introduction of an acyl group, leading to a ketone. | Mono-acylation is generally favored. |

Investigations of Hybrid Molecules Incorporating the this compound Scaffold

The unique substitution pattern of this compound makes it an interesting building block for the synthesis of more complex "hybrid molecules." These are molecules that combine the structural features of the diol with other pharmacophores or functional moieties to create new chemical entities with potentially novel properties. While specific examples of hybrid molecules derived directly from this compound are not extensively reported in the literature, the principles of its derivatization can be applied to construct such molecules. For instance, the ether or ester linkages described in section 2.3.1 can be used to connect the diol scaffold to other biologically active molecules, such as other natural products, heterocyclic systems, or known drug fragments.

Studies on Related Resorcinol and Halogenated Phenol Precursors

The synthesis and reactivity of this compound can be better understood by examining the chemistry of its parent compounds and related analogues.

Exploration of 5-Methylresorcinol in Synthetic Routes

5-Methylresorcinol (also known as orcinol) is a key precursor that can, in principle, be chlorinated to produce this compound. The synthesis of 5-methylresorcinol itself has been approached through various methods. One route involves the reduction of 1,3-dimethoxy-5-benzoyl chloride with methylmagnesium bromide, followed by Clemmensen reduction and subsequent demethylation with hydrogen iodide to yield 5-methylresorcinol. prepchem.com Another multi-step synthesis starts from p-toluidine. prepchem.com The reactivity of 5-methylresorcinol in condensation reactions has also been explored, for example, in the formation of calix google.comresorcinarenes. researchgate.netmdpi.com

Comparative Studies with 4-Chlororesorcinol (B43231) Derivatives

4-Chlororesorcinol is another closely related compound, differing only by the absence of the methyl group. The synthesis of 4-chlororesorcinol is typically achieved by the direct chlorination of resorcinol using reagents like sulfuryl chloride (SO₂Cl₂) or dichlorosulfuryl. chemicalbook.comnist.gov The reaction of resorcinol with dichlorosulfuryl in diethyl ether followed by distillation is a documented method. chemicalbook.com The hydroxyl groups of 4-chlororesorcinol can be derivatized, for example, through esterification.

Synthetic Approaches to Isomeric Chlorinated Methylbenzenediols

The synthesis of isomers of this compound provides insight into the regioselectivity of chlorination and other substitution reactions on the methylresorcinol framework.

Synthesis of 2-Chloro-5-methylresorcinol: The synthesis of this isomer can be envisioned starting from 2-methylresorcinol (B147228). prepchem.com Chlorination of 2-methylresorcinol would likely be directed by the powerful activating and ortho-, para-directing hydroxyl groups. A method for preparing 2-chlororesorcinol (B1584398) involves the reaction of 1,3-cyclohexanedione (B196179) with sulfuryl chloride to form 2,2-dichloro-1,3-cyclohexanedione, followed by treatment with a high-boiling solvent like DMF to induce dehydrochlorination and aromatization. google.com A similar strategy could potentially be applied to a methylated cyclohexanedione derivative.

Synthesis of 4-Chloro-3-methylphenol (a precursor to an isomer): The synthesis of 4-chloro-3-cresol, a precursor to an isomeric diol, can be achieved by the chlorination of m-cresol. chemicalbook.com Traditional methods involve the use of dichlorosulfuryl. google.com More controlled chlorination can be achieved using sulfuryl chloride, where the reaction temperature and stoichiometry are carefully controlled to favor the desired isomer. google.com

| Compound | Common Precursor | Key Synthetic Transformation |

| 5-Methylresorcinol | 1,3-Dimethoxy-5-benzoyl chloride | Grignard reaction, Clemmensen reduction, Demethylation prepchem.com |

| 4-Chlororesorcinol | Resorcinol | Direct chlorination with SO₂Cl₂ chemicalbook.com |

| 2-Chlororesorcinol | 1,3-Cyclohexanedione | Dichlorination followed by dehydrochlorination/aromatization google.com |

| 4-Chloro-3-cresol | m-Cresol | Controlled chlorination with sulfuryl chloride google.comchemicalbook.com |

Spectroscopic and Advanced Characterization Techniques for 4 Chloro 5 Methylbenzene 1,3 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 4-Chloro-5-methylbenzene-1,3-diol, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques provides a complete picture of its molecular structure.

¹H NMR and ¹³C NMR Spectral Analysis.nih.gov

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule: the aromatic protons, the methyl protons, and the hydroxyl protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents on the benzene (B151609) ring (two hydroxyl groups, a chloro group, and a methyl group). The hydroxyl protons typically appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration. The methyl protons will appear as a sharp singlet.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-OH | Variable (broad singlet) | - |

| C2-H | ~6.5-7.0 (singlet) | ~100-110 |

| C3-OH | Variable (broad singlet) | - |

| C4 | - | ~120-130 (C-Cl) |

| C5 | - | ~125-135 (C-CH₃) |

| C6-H | ~6.5-7.0 (singlet) | ~105-115 |

| C-CH₃ | - | ~15-25 |

| CH₃ | ~2.0-2.5 (singlet) | - |

| C1 | - | ~150-160 (C-OH) |

| C3 | - | ~150-160 (C-OH) |

Note: These are predicted values and may vary from experimental data.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity.bmrb.io

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this molecule, it would primarily confirm the lack of coupling for the two isolated aromatic protons, which would appear as singlets.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for establishing the connectivity of the substituents on the benzene ring. For instance, correlations would be expected between the methyl protons and the adjacent aromatic carbons (C4, C5, and C6), and between the aromatic protons and the neighboring carbon atoms, thus confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.nih.gov

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular weight of this compound (C₇H₇ClO₂) is 158.58 g/mol . nih.gov The mass spectrum will show a molecular ion peak (M⁺) at m/z 158 and a characteristic M+2 peak at m/z 160 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. youtube.com

The fragmentation of this compound under electron ionization would likely involve the loss of common neutral fragments. Phenols often show fragmentation by loss of CO and CHO radicals. docbrown.info For this molecule, potential fragmentation pathways could include:

Loss of a methyl radical (•CH₃) to give a fragment at m/z 143.

Loss of a chlorine atom (•Cl) to give a fragment at m/z 123.

Loss of a hydroxyl radical (•OH) to give a fragment at m/z 141.

Subsequent loss of CO from fragment ions.

A GC-MS entry for this compound is present in the PubChem database, which could provide experimental fragmentation data. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. libretexts.org

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups, with the broadening resulting from hydrogen bonding. libretexts.orgorgchemboulder.com

C-H stretching (aromatic and aliphatic): Aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed between 2850 and 3000 cm⁻¹.

C=C stretching (aromatic): Several bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring. orgchemboulder.com

C-O stretching: The C-O stretching of the phenol (B47542) groups should appear in the 1200-1300 cm⁻¹ region. libretexts.org

C-Cl stretching: A band in the lower frequency region, typically around 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Out-of-plane C-H bending: The substitution pattern on the benzene ring will give rise to specific bands in the 700-900 cm⁻¹ region. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric "breathing" mode, often give strong Raman signals. The C-Cl stretching vibration is also typically Raman active.

Electronic Circular Dichroism (ECD) Calculations for Chiral Derivatives.youtube.com

Electronic Circular Dichroism (ECD) is a spectroscopic technique that is sensitive to the stereochemistry of chiral molecules. This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by derivatizing one of the hydroxyl groups with a chiral moiety, the resulting derivative would be chiral and could be studied by ECD.

Theoretical calculations of the ECD spectrum, often using time-dependent density functional theory (TD-DFT), can be a powerful tool for determining the absolute configuration of chiral molecules. By comparing the experimentally measured ECD spectrum with the calculated spectra for the possible enantiomers, the absolute stereochemistry can be confidently assigned. This approach has been successfully applied to various chiral molecules.

X-ray Crystallography for Solid-State Structural Determination (Potential Application).nih.gov

While no specific X-ray crystal structure of this compound has been reported in the Cambridge Structural Database, studies on related resorcinol (B1680541) derivatives have been conducted. mdpi.comresearchgate.net These studies demonstrate the feasibility of using X-ray crystallography to analyze the solid-state structures of such compounds. A successful crystallographic analysis of this compound would provide invaluable data to complement the spectroscopic characterization.

Computational Chemistry and Theoretical Investigations of 4 Chloro 5 Methylbenzene 1,3 Diol

Theoretical Prediction of Reaction Pathways and Transition States

The completion of such computational work would provide valuable insights into the intrinsic properties of 4-Chloro-5-methylbenzene-1,3-diol and could serve as a foundation for understanding its reactivity, potential applications, and interactions with other chemical species. Until such research is conducted and published, a thorough and scientifically rigorous article on its computational chemistry cannot be compiled.

Research on the Environmental Chemistry and Fate of 4 Chloro 5 Methylbenzene 1,3 Diol

Biodegradation Pathways and Microbial Transformation Studies

Detailed investigations into the microbial degradation of 4-chloro-5-methylbenzene-1,3-diol are essential to determine its persistence and potential for bioremediation.

Investigations into Aerobic and Anaerobic Degradation

Specific studies on the biodegradation of this compound under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions are needed. Research in this area would aim to identify microbial consortia or pure cultures capable of utilizing this compound as a carbon and energy source. For related chlorinated phenols, both aerobic and anaerobic degradation pathways have been documented, often involving distinct microbial communities and enzymatic processes. For instance, the anaerobic degradation of 3-chloro-4-hydroxybenzoate has been shown to proceed through either chlorophenol or hydroxybenzoate to phenol (B47542) and then to benzoate. nih.gov

Identification of Microbial Metabolites and Enzyme Activities (e.g., dehalogenases, dioxygenases)

To elucidate the degradation pathway, it is crucial to identify the intermediate and final metabolic products. This would involve techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Key enzymes responsible for the breakdown of this compound would need to be identified and characterized. In the degradation of other chlorophenols, enzymes like dehalogenases, which remove chlorine atoms from the aromatic ring, and dioxygenases, which catalyze the cleavage of the benzene (B151609) ring, play a critical role. For example, chlorobenzene (B131634) dioxygenase has been shown to be involved in the dechlorination of 1,2,4,5-tetrachlorobenzene. nih.gov Similarly, the degradation of 4-chlorophenol (B41353) by Arthrobacter chlorophenolicus A6 involves a hydroxyquinol 1,2-dioxygenase. nih.gov

Cometabolism and Biodegradation Enhancement Strategies

Cometabolism, where the degradation of a compound is facilitated by the presence of another growth-promoting substrate, is a common mechanism for the breakdown of recalcitrant substances. nih.govnih.govdtic.milmdpi.comfrtr.gov Research should explore whether the biodegradation of this compound can be enhanced through the addition of other organic compounds. This could involve screening various primary substrates to identify those that induce the necessary enzymatic activity for the fortuitous transformation of the target compound.

Photodegradation Mechanisms under Environmental Conditions

The susceptibility of this compound to photodegradation by natural sunlight in aquatic and terrestrial environments is another critical aspect of its environmental fate. Studies would need to investigate the direct photolysis of the compound and indirect photochemical reactions mediated by naturally occurring photosensitizers like humic substances. Research on other chlorophenols has demonstrated that photocatalytic degradation can be an effective removal process. nih.gov For example, the degradation of the biocide 4-chloro-3,5-dimethylphenol (B1207549) has been studied using ozone in combination with ultraviolet irradiation. researchgate.net

Chemical Transformation in Aquatic and Terrestrial Environments

Beyond microbial and photochemical processes, the potential for abiotic chemical transformations of this compound in the environment should be assessed. This includes reactions such as hydrolysis and oxidation under various pH and redox conditions found in water bodies and soils.

Sorption and Mobility Characteristics in Soil and Sediment Matrices

Understanding the sorption behavior of this compound to soil and sediment particles is vital for predicting its transport and bioavailability in the environment. Laboratory experiments using different soil and sediment types would be required to determine key parameters like the soil-water partition coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc). These values would indicate whether the compound is likely to be mobile in groundwater or tend to accumulate in soil and sediment. The octanol-water partition coefficient (logP) can provide an initial estimate of a compound's tendency to sorb to organic matter. nih.gov

Studies on the Persistence and Environmental Half-Life

The environmental persistence of a chemical compound is a critical factor in assessing its potential for long-term ecological impact. It is determined by the compound's susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis. The environmental half-life, or the time it takes for 50% of the initial concentration of a substance to be removed from a specific environmental compartment, is a key metric used to quantify this persistence.

Chlorocresol (4-chloro-3-methylphenol) shares a chlorinated methyl-substituted phenolic ring structure with this compound, differing primarily in the number of hydroxyl groups on the benzene ring. Due to these structural similarities, their environmental behavior is expected to be comparable.

The degradation of chloroxylenol (PCMX), another analogue, has been shown to be efficient, with one study noting over 90% removal after 9 hours under certain conditions. Given the structural similarities, it is anticipated that this compound would also be susceptible to environmental degradation, primarily through microbial action in soil and water. The presence of hydroxyl groups on the aromatic ring can increase a compound's water solubility and susceptibility to microbial attack compared to non-hydroxylated analogues.

While specific half-life data for this compound is unavailable, the data for chlorocresol provides a useful surrogate for estimating its environmental behavior.

Table 1: Environmental Fate Characteristics of Chlorocresol (Analogue to this compound)

| Parameter | Value/Interpretation | Source |

| Persistence | Not considered persistent | canada.ca |

| Bioaccumulation Potential | Low | canada.ca |

| Primary Environmental Compartment | Expected to be released to wastewater and primarily remain in the water compartment. | |

| Abiotic Degradation | Slow discoloration in the presence of sunlight suggests some sensitivity to photolysis. | nih.gov |

| Biodegradation | Likely to be degradable in the environment, based on data for structurally similar compounds. |

It is important to note that while analogue data is valuable for a preliminary assessment, the additional hydroxyl group in this compound compared to chlorocresol could influence its partitioning and degradation rates. Therefore, specific experimental studies on this compound are necessary for a definitive characterization of its environmental persistence and half-life.

Advanced Applications and Derivatization in Chemical Sciences

Role as a Versatile Synthetic Building Block for Complex Organic Molecules

4-Chloro-5-methylbenzene-1,3-diol serves as a crucial starting material and intermediate in the construction of intricate molecular architectures, particularly in the total synthesis of natural products and the preparation of bioactive compounds. The hydroxyl groups can be selectively protected and activated, while the aromatic ring can undergo various substitution reactions, providing a versatile platform for molecular elaboration.

A notable example of the synthetic utility of a closely related analogue, 5-methylbenzene-1,3-diol (orcinol), is in the total synthesis of hyalodendriol C, a fungal natural product. elsevierpure.com The synthesis commenced with the preparation of a phenol (B47542) derivative from 5-methylbenzene-1,3-diol, highlighting the potential of this structural motif as a foundational element in the assembly of complex natural products. elsevierpure.com The presence of the chloro and methyl groups in this compound offers additional handles for synthetic manipulation and can influence the electronic and steric properties of the resulting molecules, potentially leading to enhanced biological activity or novel pharmacological profiles.

The synthesis of various chloro-containing molecules for drug discovery is an active area of research, with chlorine atoms often being incorporated to modulate a compound's pharmacokinetic and pharmacodynamic properties. nih.gov The structural framework of this compound makes it an attractive precursor for the synthesis of novel pharmaceutical agents. jmchemsci.com For instance, resorcinol (B1680541) derivatives have been investigated for their dopamine (B1211576) receptor agonist activity, with the substitution pattern on the aromatic ring playing a critical role in the biological response.

Furthermore, the principles of multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single step to form a complex product, can be applied to derivatives of this compound. nih.govnih.gov This approach offers an efficient pathway to generate libraries of structurally diverse compounds for high-throughput screening in drug discovery programs.

Development of Novel Materials through Polymerization or Functionalization

The diol functionality of this compound makes it a suitable monomer for the synthesis of novel polymers with tailored properties. Substituted resorcinols, in general, are known to undergo polymerization reactions to form functional polymers with applications in various fields.

For example, the polymerization of a related compound, 4-chloro-1,3-benzenedithiol, has been shown to produce a polymer with distinct solubility and thermal properties compared to polymers derived from dichlorobenzenethiols. researchgate.net This suggests that the polymerization of this compound could lead to the formation of polymers with unique characteristics, potentially useful as high-performance materials or functional polymers for biomedical applications. sigmaaldrich.comyoutube.com

Functional polymers are a class of materials that possess reactive groups, allowing for further modification and the design of complex structures such as nanoparticles, biocompatible surfaces, and hydrogels. sigmaaldrich.com The hydroxyl groups of this compound can be functionalized to introduce other reactive moieties, enabling its incorporation into a wide range of polymeric architectures. The development of functional polymers for energy, sensing, and biomedical applications is a rapidly growing field of research. youtube.comyoutube.com

Investigation of Coordination Chemistry and Metal Complex Formation

The two hydroxyl groups of this compound provide excellent coordination sites for metal ions, leading to the formation of a variety of metal complexes and coordination polymers, including metal-organic frameworks (MOFs). The electronic properties of the aromatic ring, influenced by the chloro and methyl substituents, can modulate the coordination behavior of the ligand and the properties of the resulting metal complexes.

The complexation of lanthanide ions with substituted resorcinols has been a subject of interest. For instance, studies on the complexation of lanthanide(III) ions with resorcinol and orcinol (B57675) have revealed periodic trends in the formation constants of the resulting ternary complexes. ias.ac.in The complexation of lanthanides with 4-(2-pyridylazo)resorcinol (B72590) (PAR) has also been investigated for spectrophotometric determination of these elements. nih.gov These studies provide a foundation for exploring the coordination chemistry of this compound with lanthanides, which could lead to the development of new luminescent materials or catalysts.

Furthermore, the derivatization of this compound into dicarboxylic acids can provide versatile linkers for the construction of MOFs. researchgate.netrsc.orgresearchgate.net MOFs are crystalline materials with high porosity and surface area, making them promising candidates for applications in gas storage, separation, and catalysis. The chloro and methyl groups on the aromatic linker can influence the topology and functionality of the resulting MOF. researchgate.net For example, chloro-functionalized azobenzenedicarboxylic acids have been used to synthesize a series of 2D and 3D MOFs, where the position of the chloro substituent was found to affect the final structure. researchgate.net

Application as a Chemical Probe or Reagent in Organic Reactions

The reactivity of the hydroxyl groups and the aromatic ring of this compound allows for its use as a chemical probe or reagent in various organic reactions. The phenolic hydroxyl groups can act as nucleophiles or can be deprotonated to form phenoxides, which are even more potent nucleophiles.

Substituted phenols are known to be useful in the development of chemical sensors. While specific applications of this compound as a chemical probe are not extensively documented, the principles of sensor design based on phenolic compounds are well-established. For instance, it could potentially be developed into a fluorescent sensor for the detection of specific analytes. The chloro and methyl groups can be used to fine-tune the electronic properties and steric environment of the molecule, which in turn can affect its binding affinity and selectivity towards a target species.

In the realm of organic synthesis, this compound can serve as a reagent in reactions such as etherification, esterification, and electrophilic aromatic substitution. The presence of the chloro and methyl groups can direct the regioselectivity of these reactions.

Precursor in the Synthesis of Specialty Chemicals with Unique Properties

This compound is a valuable precursor for the synthesis of a variety of specialty chemicals with unique properties and applications in diverse industries. Its derivatives have found use in the formulation of dyes, agrochemicals, and pharmaceuticals.

A notable application of a related compound, 4-chlororesorcinol (B43231), is in the formulation of hair dyes. europa.eu It acts as a coupler in oxidative hair dye systems, reacting with primary intermediates to form the final color. europa.eu This highlights the potential of this compound and its derivatives in the cosmetics industry.

Furthermore, the synthesis of chloro-containing molecules is of significant interest in the pharmaceutical industry due to the often-beneficial effects of chlorine on the biological activity of a compound. nih.gov this compound can serve as a starting material for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). jmchemsci.com The synthesis of bioactive diuretic drugs, for example, has been shown to involve a 4-chloro-sulfonyl salicylic (B10762653) acid derivative, indicating the utility of chlorinated phenolic compounds in medicinal chemistry. mdpi.com

The structural features of this compound also make it a potential precursor for the synthesis of high-performance polymers and other advanced materials with specific functionalities.

Below is a table summarizing the properties of this compound:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Synonyms | 4-Chloroorcinol, 4-Chloro-5-methylresorcinol | nih.gov |

| CAS Number | 3446-05-7 | sigmaaldrich.com |

| Molecular Formula | C₇H₇ClO₂ | nih.gov |

| Molecular Weight | 158.58 g/mol | nih.gov |

| Appearance | White to Yellow Solid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

Q & A

Basic Research: How can the synthesis of 4-Chloro-5-methylbenzene-1,3-diol be optimized for higher yield and purity?

Methodological Answer:

Synthetic optimization should focus on reaction conditions such as temperature, solvent polarity, and catalyst selection. For example, halogenation of phenolic precursors (e.g., 5-methylbenzene-1,3-diol) using chlorinating agents like SOCl₂ or POCl₃ under controlled anhydrous conditions can minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Monitor intermediates using TLC and confirm final structure via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Basic Research: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm) and chlorine/methyl substituent effects on chemical shifts.

- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and C-Cl (600–800 cm⁻¹) stretches.

- Crystallography : Single-crystal X-ray diffraction resolves molecular geometry and hydrogen-bonding networks. Refinement software (e.g., SHELX) can validate bond angles and torsional strain .

Advanced Research: How can mechanistic studies elucidate the regioselectivity of halogenation in this compound derivatives?

Methodological Answer:

Combine experimental and computational approaches:

- Experimental : Use kinetic isotope effects (KIE) or isotopic labeling (e.g., deuterated substrates) to track reaction pathways.

- Computational : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare activation energies of possible intermediates. Software like Gaussian or Molecular Operating Environment (MOE) models charge distribution and steric effects influencing regioselectivity .

Advanced Research: How should researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Contradictions may arise from assay variability or impurities. Address this by:

- Purity Validation : Quantify impurities via HPLC-MS and compare batches.

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls.

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Cl with F) to isolate bioactive moieties. Cross-reference bioactivity databases like PubChem for reproducibility .

Basic Research: What protocols ensure stability of this compound under varying environmental conditions?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at –20°C in amber vials.

- Photostability : Expose to UV-Vis light and monitor degradation via HPLC. Use antioxidants (e.g., BHT) in solution.

- Humidity Control : Perform accelerated aging tests (40°C/75% RH) and analyze hygroscopicity via dynamic vapor sorption (DVS) .

Advanced Research: How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or MOE to simulate binding to enzymes (e.g., cytochrome P450). Set grid boxes around active sites and apply Lamarckian genetic algorithms.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond persistence.

- Pharmacophore Mapping : Identify critical interaction points (e.g., H-bond donors/acceptors) using Phase or LigandScout .

Basic Research: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification.

- Spill Management : Neutralize spills with sodium bicarbonate and adsorbents (vermiculite).

- Waste Disposal : Collect halogenated waste in labeled containers for incineration. Refer to SDS guidelines for toxicity data (e.g., LD50) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.